
4-Tert-butylcyclohexanol
Overview
Description
4-Tert-butylcyclohexanol (CAS: 98-52-2) is a cyclohexanol derivative with a tert-butyl substituent at the 4-position. Its molecular formula is C₁₀H₂₀O (molecular weight: 156.27 g/mol), and it exists as cis- and trans-isomers due to steric effects of the bulky tert-butyl group . The compound is synthesized via catalytic hydrogenation of 4-tert-butylcyclohexanone using rhodium or iridium catalysts, with methods optimized to control stereoselectivity (e.g., 94% cis isomer yield with rhodium-on-carbon) . Key applications include:
Preparation Methods
Catalytic Hydrogenation of 4-Tert-Butylphenol
The hydrogenation of 4-tert-butylphenol represents the most direct route to 4-tert-butylcyclohexanol. This method leverages heterogeneous and homogeneous catalysts to achieve high yields and stereoselectivity, with rhodium (Rh) and ruthenium (Ru) catalysts dominating industrial applications.
Ruthenium-Catalyzed Hydrogenation
Ruthenium-based systems excel in continuous-flow reactors, enabling rapid conversions under high-pressure conditions. For instance, a 50 wt.% solution of 4-tert-butylphenol in tetrahydrofuran (THF) hydrogenated at 180°C and 26 MPa over a Ru catalyst achieved 99.9% conversion to cis,trans-4-tert-butylcyclohexanol, with negligible residual starting material . The cis/trans ratio, however, remains less controllable in Ru systems, often requiring post-reaction isomerization.
Rhodium-Catalyzed Hydrogenation with Acid Additives
Rhodium catalysts paired with Brønsted acids significantly enhance cis-selectivity. Patent EP0755910A2 details the use of 5% Rh/C with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in isopropanol, achieving 93.4% yield and an 89.9:10.1 cis/trans ratio at 60°C and 1.1 MPa H₂ . The acid additives protonate the ketone intermediate, steering adsorption on the Rh surface to favor axial hydrogenation, thereby increasing cis-isomer formation.
Table 1: Rhodium-Catalyzed Hydrogenation with Acid Additives
Catalyst | Acid Additive | Temperature (°C) | Pressure (MPa) | Yield (%) | Cis Ratio (%) |
---|---|---|---|---|---|
5% Rh/C | HCl (36%) | 60 | 1.1 | 93.4 | 89.9 |
5% Rh/C | H₂SO₄ (98%) | 80 | 2.0 | 91.2 | 87.5 |
Hydrogenation of 4-Tert-Butylcyclohexanone
Alternative routes involve reducing 4-tert-butylcyclohexanone, offering finer control over stereochemistry. This two-step process—first oxidizing 4-tert-butylphenol to the ketone, then hydrogenating it—is favored for high-purity cis-isomer production.
Stereoselective Reduction with Ruthenium-Aminophosphine Complexes
A patent by Justia (20100204524) discloses a Ru-aminophosphine catalyst (RuX₂(PNH₂)ₐ(P₂)₆) that achieves >95% cis-selectivity under mild conditions (50°C, 3 MPa H₂) . The aminophosphine ligand modulates electron density at the Ru center, favoring equatorial adsorption of the ketone and subsequent axial hydrogen delivery. This method circumvents high-pressure requirements, enhancing industrial feasibility.
Solvent Effects on Stereochemical Outcomes
Supercritical carbon dioxide (scCO₂) as a solvent markedly influences reaction kinetics and selectivity. Studies using Rh/C in scCO₂ at 313 K and 22 MPa demonstrated a cis ratio of 76%, attributed to increased substrate solubility and reduced mass transfer limitations . Phase behavior analysis via the Peng-Robinson equation confirmed that CO₂ pressures >11 MPa solubilize 4-tert-butylphenol, accelerating hydrogenation rates tenfold compared to conventional solvents .
Solvent and Additive Optimization
Role of Supercritical Carbon Dioxide
Beyond enhancing solubility, scCO₂ modifies transition-state geometries. In Rh/C systems, the nonpolar CO₂ environment stabilizes the ketone’s equatorial adsorption, favoring cis-alcohol formation. At 27 MPa, conversions reached 90% within 2 hours, contrasting with <10% in hexane under identical conditions .
Comparative Analysis of Industrial Methods
Table 2: Industrial Methods for this compound Synthesis
Method | Catalyst | Conditions | Yield (%) | Cis Ratio (%) | Advantages |
---|---|---|---|---|---|
Direct Phenol Hydrogenation | Ru/C | 180°C, 26 MPa H₂ | 99.9 | 50.0 | High throughput, continuous flow |
Phenol Hydrogenation + Acid | Rh/C + HCl | 60°C, 1.1 MPa H₂ | 93.4 | 89.9 | Mild conditions, high cis-selectivity |
Ketone Hydrogenation | Ru-PNH₂ | 50°C, 3 MPa H₂ | 85.0 | 95.0 | Excellent stereocontrol |
scCO₂-Mediated Hydrogenation | Rh/C | 313 K, 22 MPa CO₂ | 90.0 | 76.0 | Solvent-free, rapid kinetics |
Scientific Research Applications
Cosmetic and Dermatological Applications
4-Tert-butylcyclohexanol has been recognized for its potential benefits in treating sensitive skin conditions.
Anti-inflammatory Properties
Research indicates that this compound acts as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist , which helps in blocking pain and inflammation pathways. A study published in the International Journal of Cosmetic Science demonstrated that formulations containing this compound significantly reduced symptoms associated with sensitive skin, such as stinging and burning sensations .
Key Findings:
- In Vitro Studies: The compound effectively decreased the release of pro-inflammatory mediators and inhibited TRPV1 activation .
- In Vivo Studies: A cream formulation including this compound and licochalcone A showed significant immediate relief from shaving-induced erythema .
Fragrance Industry
In the fragrance industry, this compound is valued for its olfactory properties. It can be used to enhance the scent profile of various products.
Odor Characteristics
The compound is noted for its pleasant odor, which can be manipulated to create desirable fragrance notes in perfumes and personal care products. It is often preferred in formulations due to its stability and compatibility with other fragrance ingredients .
Toxicological Research
The safety profile of this compound has been extensively studied, particularly regarding its genotoxicity and repeated dose toxicity.
Safety Assessments
- Genotoxicity: Studies have shown that this compound is non-genotoxic, as evidenced by results from the Ames test and chromosome aberration assays .
- Repeated Dose Toxicity: In subchronic toxicity studies, it was determined that the no observed adverse effect level (NOAEL) was 150 mg/kg/day, indicating a favorable safety margin for consumer exposure .
Environmental Impact
The environmental safety of this compound has been evaluated, showing that it poses minimal risk under current usage conditions. The calculated Margin of Exposure (MOE) for repeated dose toxicity endpoints was significantly above the threshold of toxicological concern (TTC), supporting its safe use in consumer products .
Summary Table of Applications
Application Area | Key Findings/Properties |
---|---|
Cosmetic/Dermatological | Anti-inflammatory; reduces stinging/burning sensations |
Fragrance Industry | Pleasant odor; enhances fragrance profiles |
Toxicological Research | Non-genotoxic; NOAEL of 150 mg/kg/day |
Environmental Safety | MOE >100; minimal risk under current usage conditions |
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohexanol primarily involves its ability to undergo oxidation and reduction reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanol
Key Insight: The tert-butyl group enhances hydrophobicity, making this compound more reactive in apolar environments compared to cyclohexanol.
4-Tetrahydropyranol
Key Insight: Despite both being apolar, this compound’s alcohol group allows better compatibility with hydrophobic nanoreactors than 4-tetrahydropyranol’s ether structure.
4-Tert-Butylcyclohexanone (Precursor)
Key Insight : Reduction of the ketone to alcohol introduces stereoselectivity, with catalysts like Zr-KIT-5 yielding specific cis/trans ratios (e.g., 85:15) .
4-Tert-Butylcyclohexyl Acetate
Property | This compound | 4-Tert-Butylcyclohexyl Acetate |
---|---|---|
Functional Group | Alcohol | Ester |
Volatility | Lower (due to H-bonding) | Higher (ester group) |
Application | Cosmetics, catalysis | Fragrances |
Key Insight : Esterification increases volatility, making the acetate more suitable for fragrance formulations compared to the alcohol .
(4-Tert-Butylcyclohexyl)methanol
Property | This compound | (4-Tert-Butylcyclohexyl)methanol |
---|---|---|
Molecular Weight | 156.27 g/mol | 170.30 g/mol |
Structure | Single -OH group | Additional hydroxymethyl (-CH₂OH) |
Solubility | Moderate in apolar solvents | Higher polarity due to -CH₂OH |
Biological Activity
4-Tert-butylcyclohexanol (CAS No. 98-52-2) is a compound that has garnered attention for its diverse biological activities, particularly in dermatological applications and antibacterial properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
This compound is a saturated cyclic alcohol characterized by a tert-butyl group attached to a cyclohexanol ring. It can be synthesized through various organic reactions, including oxidation processes that yield derivatives with varying biological activities .
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating derivatives of 4-tert-butylcyclohexanone, compounds demonstrated notable bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as some activity against Escherichia coli . The strongest activity was observed with bromolactone derivatives, which showed moderate antifeedant properties against pests like Myzus persicae (green peach aphid) .
Compound | Activity Against | Type of Activity |
---|---|---|
This compound | Bacillus subtilis | Bacteriostatic |
This compound | Staphylococcus aureus | Bacteriostatic |
Bromolactone derivative | Escherichia coli | Moderate inhibition |
2. Dermatological Applications
This compound has been studied for its effects on skin conditions, particularly sensitive skin and seborrheic dermatitis. A clinical trial involving a moisturizer containing this compound and licochalcone A showed significant improvements in skin hydration and reduced transepidermal water loss in patients with facial seborrheic dermatitis . The formulation effectively decreased the severity of the condition without adverse effects, highlighting its potential as a therapeutic adjunct.
- Clinical Study Details:
- Participants: 20 individuals with facial seborrheic dermatitis
- Duration: 20 weeks
- Results: Significant improvement in clinical severity assessments and reduced frequency of disease exacerbations.
The biological mechanisms underlying the effects of this compound include:
- TRPV1 Antagonism: In vitro studies have shown that this compound significantly reduces TRPV1 activation, which is involved in pain and inflammatory responses in the skin . This suggests its utility in managing skin sensitivity and irritation.
- Anti-inflammatory Effects: The combination with licochalcone A not only aids in reducing TRPV1 activation but also lowers NFκB signaling and PGE2 secretion, both of which are critical in inflammatory pathways .
Case Studies
Several studies have documented the efficacy of formulations containing this compound:
- Sensitive Skin Treatment: A randomized controlled trial demonstrated that a cream formulation significantly alleviated symptoms such as erythema and stinging in individuals with sensitive skin .
- Seborrheic Dermatitis Management: Another study confirmed that the moisturizer led to extended disease-free periods for patients suffering from chronic skin conditions, reducing reliance on topical corticosteroids .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. It has been found to be non-genotoxic and does not present significant risks for skin sensitization or reproductive toxicity . These findings support its use in cosmetic formulations and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 4-tert-butylcyclohexanol?
- Methodological Answer : The compound can be synthesized via sodium hypochlorite oxidation of 4-tert-butylcyclohexanone, followed by sodium borohydride (NaBH₄) reduction. Reaction completion is monitored by TLC using p-anisaldehyde visualization. Purification involves extraction with dichloromethane, drying with anhydrous MgSO₄, and vacuum distillation .
Q. How should researchers handle this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in a cool, dry environment (below 25°C) in airtight glass containers to prevent oxidation or moisture absorption. Its low water solubility (<1 g/L at 20°C) necessitates careful solvent selection for reactions .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Use IR spectroscopy to confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (if oxidized to the ketone) functional groups. GC-MS is preferred for purity analysis due to challenges in resolving axial/equatorial protons via ¹H-NMR. For isomer differentiation, NMR chemical shifts are critical: trans-isomer axial protons appear at 3.5 ppm, while cis-isomer equatorial protons resonate at 4.03 ppm .
Q. What safety precautions are essential when working with this compound?
- Methodological Answer : Follow GHS guidelines (Warning signal word). Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do reaction conditions affect cis/trans isomer ratios in synthesized this compound?
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
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Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | trans-4-tert-Butylcyclohexanol | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | trans-4-tert-Butylcyclohexanol | |
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Vapor Pressure |
0.005 [mmHg] | |
Record name | 4-tert-Butylcyclohexanol | |
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CAS No. |
98-52-2, 937-05-3, 21862-63-5 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol, cis- | |
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Record name | 4-tert-Butylcyclohexanol, trans- | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | 4-tert-butylcyclohexanol | |
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Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
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Retrosynthesis Analysis
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